molecular formula C17H15N7O2 B2889416 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide CAS No. 2034570-14-2

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide

Cat. No. B2889416
CAS RN: 2034570-14-2
M. Wt: 349.354
InChI Key: XCXZTCLEFRPUPZ-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C17H15N7O2 and its molecular weight is 349.354. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus, such as triazoles and oxadiazoles, have been synthesized and evaluated for their antimicrobial properties. These compounds show good to moderate activity against various microorganisms, suggesting that related compounds could serve as potential antimicrobial agents (Özyanik et al., 2012).

Antitumor Activity

Some quinoline derivatives have been explored for their cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects against certain cancer cell lines, suggesting that similar compounds could have applications in cancer therapy (Deady et al., 2003).

Enzyme Inhibition

Compounds with structures incorporating quinoline and triazole moieties have been investigated for their enzyme inhibitory properties, including antiurease and antilipase activities. This suggests potential applications in designing drugs to modulate enzyme activities for therapeutic purposes (Başoğlu et al., 2013).

Serotonin Receptor Antagonism

Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. This receptor is implicated in various conditions, including depression and anxiety, suggesting that related compounds might have applications in managing such disorders (Mahesh et al., 2011).

Radioligand Development

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine receptors. This application highlights the potential of similar compounds in diagnostic imaging and studying receptor distributions in vivo (Matarrese et al., 2001).

properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-11-19-17(26-22-11)15-10-24(23-21-15)9-8-18-16(25)14-7-6-12-4-2-3-5-13(12)20-14/h2-7,10H,8-9H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZTCLEFRPUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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